5-(PROPAN-2-YL)PYRIDIN-3-OL
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Overview
Description
5-(PROPAN-2-YL)PYRIDIN-3-OL, also known as 5-isopropyl-3-pyridinol, is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the pyridine ring and an isopropyl group attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(PROPAN-2-YL)PYRIDIN-3-OL can be achieved through various synthetic routes. One common method involves the alkylation of pyridin-3-ol with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, followed by the addition of isopropyl bromide or chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(PROPAN-2-YL)PYRIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-(PROPAN-2-YL)PYRIDIN-3-ONE.
Reduction: Formation of 5-(PROPAN-2-YL)PIPERIDINE.
Substitution: Formation of 5-(PROPAN-2-YL)PYRIDIN-3-CHLORIDE or 5-(PROPAN-2-YL)PYRIDIN-3-AMINE.
Scientific Research Applications
5-(PROPAN-2-YL)PYRIDIN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(PROPAN-2-YL)PYRIDIN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the second position.
Pyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
5-(PROPAN-2-YL)PYRIDIN-2-OL: Similar structure but with the isopropyl group at the second position.
Uniqueness
5-(PROPAN-2-YL)PYRIDIN-3-OL is unique due to the specific positioning of the hydroxyl and isopropyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-propan-2-ylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-8(10)5-9-4-7/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWJXNGSCEKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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